molecular formula C10H11NO2 B8227260 4-Cyclopropoxybenzamide

4-Cyclopropoxybenzamide

Cat. No.: B8227260
M. Wt: 177.20 g/mol
InChI Key: GHFRSLXRWBKAOP-UHFFFAOYSA-N
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Description

4-Cyclopropoxybenzamide is an organic compound with the molecular formula C₁₀H₁₁NO₂ It is a benzamide derivative where the benzene ring is substituted with a cyclopropoxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxybenzamide typically involves the following steps:

    Preparation of 4-Hydroxybenzamide: This can be achieved by the reaction of 4-hydroxybenzoic acid with ammonia or an amine under suitable conditions.

    Cyclopropylation: The hydroxyl group of 4-hydroxybenzamide is then substituted with a cyclopropyl group. This can be done using cyclopropyl bromide in the presence of a base such as potassium carbonate.

The overall reaction can be summarized as follows:

4-Hydroxybenzamide+Cyclopropyl bromideThis compound+HBr\text{4-Hydroxybenzamide} + \text{Cyclopropyl bromide} \rightarrow \text{this compound} + \text{HBr} 4-Hydroxybenzamide+Cyclopropyl bromide→this compound+HBr

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction can lead to the formation of amines or other reduced products.

    Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

4-Cyclopropoxybenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxybenzamide depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The cyclopropoxy group can enhance the binding affinity and specificity of the compound for its target.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzamide: Similar structure but with a methoxy group instead of a cyclopropoxy group.

    4-Ethoxybenzamide: Contains an ethoxy group in place of the cyclopropoxy group.

    4-Propoxybenzamide: Features a propoxy group instead of a cyclopropoxy group.

Uniqueness

4-Cyclopropoxybenzamide is unique due to the presence of the cyclopropoxy group, which can impart different chemical and biological properties compared to its analogs. The rigidity and strain of the cyclopropyl ring can influence the compound’s reactivity and binding characteristics.

Properties

IUPAC Name

4-cyclopropyloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c11-10(12)7-1-3-8(4-2-7)13-9-5-6-9/h1-4,9H,5-6H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFRSLXRWBKAOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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